Home > Products > Screening Compounds P19653 > O-Desmethyl apixaban sulfate (sodium)
O-Desmethyl apixaban sulfate (sodium) -

O-Desmethyl apixaban sulfate (sodium)

Catalog Number: EVT-12558290
CAS Number:
Molecular Formula: C24H22N5NaO7S
Molecular Weight: 547.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

O-Desmethyl apixaban sulfate (sodium) is a significant metabolite of apixaban, a novel anticoagulant primarily used for the prevention of thromboembolic events. Apixaban acts as a selective inhibitor of factor Xa, which plays a crucial role in the coagulation cascade. The formation of O-desmethyl apixaban sulfate occurs through metabolic processes involving sulfation, making it an important compound in understanding the pharmacokinetics and pharmacodynamics of apixaban.

Source

O-Desmethyl apixaban sulfate is derived from the metabolism of apixaban, which is predominantly processed in the liver. The cytochrome P450 enzymes, particularly CYP3A4, catalyze the initial demethylation of apixaban to form O-desmethyl apixaban, which is subsequently sulfated by sulfotransferases (SULTs) such as SULT1A1 and SULT1A2 . This metabolite circulates at lower concentrations compared to its parent compound in animal models, but it is a major circulating form in humans .

Classification

O-Desmethyl apixaban sulfate is classified as a pharmaceutical metabolite. It falls under the category of anticoagulants and is specifically recognized for its role as a metabolite of a factor Xa inhibitor.

Synthesis Analysis

Methods

The synthesis of O-desmethyl apixaban sulfate involves two main steps: demethylation and sulfation. The demethylation process is facilitated by cytochrome P450 enzymes, while the sulfation step is catalyzed by specific sulfotransferases.

Technical Details:

  1. Demethylation:
    • Enzymatic action by cytochrome P450 leads to the removal of a methyl group from apixaban, resulting in O-desmethyl apixaban.
    • This reaction occurs predominantly in the liver.
  2. Sulfation:
    • O-Demethyl apixaban undergoes sulfation primarily by SULT1A1 and SULT1A2.
    • Inhibitors such as quercetin can significantly reduce the formation of O-desmethyl apixaban sulfate, indicating the importance of these enzymes in its synthesis .
Molecular Structure Analysis

Structure

The molecular formula for O-desmethyl apixaban sulfate is C25H25N5O5S (sodium salt). The structure consists of a complex arrangement featuring multiple functional groups that contribute to its pharmacological properties.

Data:

  • Molecular Weight: Approximately 459.50 g/mol
  • Chemical Structure: The compound retains the core structure of apixaban with additional sulfate modifications.
Chemical Reactions Analysis

Reactions

O-Desmethyl apixaban sulfate can participate in various biochemical reactions primarily related to its role as a metabolite.

Technical Details:

  • Formation Reaction:
    ApixabanCYP450O Demethyl ApixabanSULTsO Demethyl Apixaban Sulfate\text{Apixaban}\xrightarrow{\text{CYP450}}\text{O Demethyl Apixaban}\xrightarrow{\text{SULTs}}\text{O Demethyl Apixaban Sulfate}
  • Inhibition Studies: In vitro studies have shown that at concentrations higher than those typically observed clinically, O-desmethyl apixaban sulfate can inhibit factor Xa activity, although it does not significantly do so at therapeutic levels .
Mechanism of Action

Process

The mechanism of action for O-desmethyl apixaban sulfate primarily involves its role as a metabolite rather than an active anticoagulant.

Data:

Physical and Chemical Properties Analysis

Physical Properties

  • State: Solid
  • Melting Point: Approximately 326.53 °C
  • Solubility: Very low solubility in water (0.11 mg/mL) indicating high lipophilicity.

Chemical Properties

  • LogP: 2.71, suggesting moderate lipophilicity.
  • pKa Values: Strongest acidic pKa around 13.07 and basic pKa around -1.6.
  • Polar Surface Area: 110.76 Ų, indicating potential permeability characteristics.
Applications

Scientific Uses

O-Desmethyl apixaban sulfate serves primarily as a metabolic marker for studying the pharmacokinetics of apixaban. It is used in research settings to understand drug metabolism and interactions within biological systems.

Key Applications:

  • Pharmacokinetic Studies: Understanding how different populations metabolize apixaban.
  • Safety Assessments: Evaluating the safety profile of both apixaban and its metabolites during clinical trials .
  • Drug Interaction Studies: Investigating how other drugs may affect the metabolism of apixaban through its metabolites.
Metabolic Context and Biotransformation Pathways

O-Desmethyl apixaban sulfate (sodium) represents a pivotal metabolic derivative of the direct oral anticoagulant apixaban (Eliquis®). This metabolite emerges via sequential phase I oxidation and phase II conjugation reactions, demonstrating distinct enzymology and species-specific metabolic handling that significantly influences apixaban's overall pharmacokinetic profile.

Role in Apixaban Metabolic Cascade: Cytochrome P450 Isoform Specificity

The formation of the immediate precursor, O-desmethyl apixaban, is mediated predominantly by hepatic cytochrome P450 (CYP) enzymes. Research identifies CYP3A4/5 as the principal isoforms responsible for the oxidative O-demethylation reaction, contributing substantially to this initial metabolic step in humans [3] [5] [8]. This reaction involves the cleavage of the methyl ether group attached to a phenyl ring within the apixaban structure.

The involvement of CYP1A2 and CYP2J2 is noted, though their contributions are quantitatively minor compared to CYP3A4/5. Crucially, O-desmethyl apixaban itself exhibits minimal intrinsic inhibitory activity against factor Xa (FXa), possessing a markedly higher Ki (58 µM) compared to the parent drug apixaban (Ki = 0.08 nM) [1] [7] [9]. This underscores that O-demethylation constitutes a deactivation step regarding the primary anticoagulant mechanism.

Table 1: Cytochrome P450 Isoforms Involved in O-Demethylation of Apixaban

CYP IsoformRelative ContributionCatalytic FunctionEvidence Source
CYP3A4/5Major (Primary)O-DemethylationHuman liver microsomes, reaction phenotyping [3] [5] [8]
CYP1A2MinorO-DemethylationcDNA-expressed enzymes [3]
CYP2J2MinorO-DemethylationcDNA-expressed enzymes, kinetic analysis [3] [8]
CYP2C8/9/19NegligibleNot significantly involvedInhibition studies, cDNA-expressed enzymes [3] [8]

This step generates the essential substrate (O-desmethyl apixaban) for the subsequent, definitive bioactivation step catalyzed by sulfotransferases, producing the major circulating human metabolite, O-desmethyl apixaban sulfate.

Phase II Conjugation Mechanisms: Sulfotransferase-Mediated Bioactivation

O-Desmethyl apixaban sulfate formation is exclusively mediated by cytosolic sulfotransferase (SULT) enzymes, utilizing 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the sulfate donor. Systematic screening of recombinant human SULT isoforms revealed that SULT1A1 exhibits the highest catalytic efficiency for the sulfation of O-desmethyl apixaban [3]. SULT1A2 also catalyzes the reaction, albeit with lower efficiency (higher Km ~70.8 µM vs. SULT1A1 Km ~36.8 µM). In contrast, SULT1A3, SULT1E1, and SULT2A1 display negligible activity [3].

Pharmacological inhibition studies using human liver S9 fractions provide compelling evidence for the dominant role of SULT1A1 in the physiological context:

  • Quercetin (a selective inhibitor of SULT1A1 and SULT1E1) inhibited O-desmethyl apixaban sulfate formation by >99%.
  • 2,6-Dichloro-4-nitrophenol (DCNP, another SULT1A1 inhibitor) caused >90% inhibition.
  • Estrone (a competitive inhibitor for SULT1E1) showed no significant effect, confirming SULT1E1's lack of involvement [3].

The kinetics of the reaction are characterized by comparable Km values in human liver S9 (41.4 µM) and recombinant SULT1A1 (36.8 µM), further solidifying SULT1A1's primary role. The high expression level of SULT1A1 in the human liver relative to other SULT isoforms explains its predominant contribution to the in vivo generation of O-desmethyl apixaban sulfate [3]. This sulfate conjugate is significantly more water-soluble than its precursor, facilitating its elimination. While identified as a major circulating metabolite in humans, its pharmacological activity against FXa is negligible (Ki = 58 µM) compared to apixaban [1] [7] [9].

Table 2: Sulfotransferase (SULT) Enzymes Catalyzing O-Desmethyl Apixaban Sulfation

SULT IsoformCatalytic ActivityKm (µM)Inhibition by QuercetinInhibition by DCNPRelative Contribution in Liver
SULT1A1High36.8>99%>90%Major (High expression) [3]
SULT1A2Moderate70.8Not ReportedNot ReportedMinor [3]
SULT1A3Very Low/NegligibleN/DNo Significant EffectNo Significant EffectLow [3]
SULT1E1Very Low/NegligibleN/DNo Significant EffectNo Significant EffectLow [3]
SULT2A1Very Low/NegligibleN/DNot TestedNot TestedLow [3]

Comparative Metabolic Profiling Across Species: Interspecies Variability Implications

Significant interspecies differences exist in the capacity to form O-desmethyl apixaban sulfate, impacting the translatability of preclinical toxicology and pharmacokinetic data to humans.

Studies evaluating O-desmethyl apixaban sulfation activity in liver S9 fractions revealed a clear hierarchy:

  • High Activity: Humans, Dogs, Monkeys
  • Low Activity: Mice, Rats, Rabbits [3]

This pattern correlates with the relative expression levels and/or catalytic competence of the orthologous SULT enzymes in these species towards this specific substrate. Dogs and monkeys, species often used in advanced non-clinical safety studies, exhibited metabolic profiles closer to humans regarding this pathway than rodents or rabbits [3] [5].

The consequence of this variability is profound for the relative abundance of O-desmethyl apixaban sulfate in plasma:

  • It is a major circulating metabolite in humans, representing a significant portion of the drug-related material in plasma after apixaban administration.
  • In contrast, it circulates at markedly lower concentrations relative to the parent apixaban in preclinical animal species (mice, rats, rabbits) commonly used in early efficacy and toxicity studies [3].

This interspecies disparity underscores a critical limitation: traditional rodent models inadequately reflect the human metabolic profile concerning this major pathway. Consequently, dogs and monkeys are considered more pharmacologically relevant species for assessing the potential impact of metabolites, including O-desmethyl apixaban sulfate, during the later stages of non-clinical development of apixaban, despite the metabolite's low anticoagulant activity [3] [4] [9].

Table 3: Interspecies Variability in Hepatic S9 Sulfation Activity of O-Desmethyl Apixaban

SpeciesSulfation Activity LevelRelative Abundance of Metabolite in PlasmaRelevance for Human PK/PD Modeling
HumanHighMajor Circulating MetaboliteReference Species [3] [5]
DogHighLower than human (Relative to parent)High Relevance [3]
MonkeyHighLower than human (Relative to parent)High Relevance [3]
RabbitLowLow (Relative to parent)Low Relevance [3]
RatLowLow (Relative to parent)Low Relevance [3]
MouseLowLow (Relative to parent)Low Relevance [3]

Properties

Product Name

O-Desmethyl apixaban sulfate (sodium)

IUPAC Name

sodium;[4-[3-carbamoyl-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5-dihydropyrazolo[3,4-c]pyridin-1-yl]phenyl] sulfate

Molecular Formula

C24H22N5NaO7S

Molecular Weight

547.5 g/mol

InChI

InChI=1S/C24H23N5O7S.Na/c25-23(31)21-19-12-14-28(16-6-4-15(5-7-16)27-13-2-1-3-20(27)30)24(32)22(19)29(26-21)17-8-10-18(11-9-17)36-37(33,34)35;/h4-11H,1-3,12-14H2,(H2,25,31)(H,33,34,35);/q;+1/p-1

InChI Key

IIZNDSHJOZRLJA-UHFFFAOYSA-M

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=C(C=C2)N3CCC4=C(C3=O)N(N=C4C(=O)N)C5=CC=C(C=C5)OS(=O)(=O)[O-].[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.